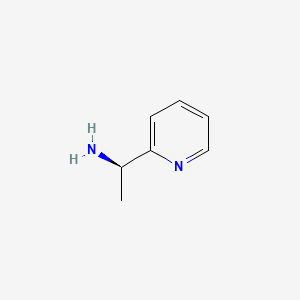

(R)-1-Pyridin-2-yl-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-03-2 | |

| Record name | (R)-1-Pyridin-2-yl-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide for Advanced Synthesis and Application

This guide provides an in-depth exploration of (R)-1-Pyridin-2-yl-ethylamine, a chiral amine of significant interest in modern pharmaceutical and materials science. We will move beyond simple data recitation to offer a foundational understanding of its synthesis, resolution, and application, grounded in mechanistic insights and field-proven methodologies. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for various functional groups, which has led to its inclusion in numerous FDA-approved drugs.[1][2][3] This guide is intended for researchers and professionals who require a robust, actionable understanding of this critical chiral building block.

Core Compound Identification and Physicochemical Profile

This compound is the (R)-enantiomer of the chiral amine 1-pyridin-2-yl-ethylamine. The correct identification and characterization of the specific enantiomer are paramount, as stereochemistry dictates biological activity.

The CAS Number for the target compound is 45695-03-2 .[4] It is crucial not to confuse this with the CAS number for the racemic mixture, which is 42088-91-5.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 45695-03-2 | [4] |

| Molecular Formula | C₇H₁₀N₂ | [4][5][6] |

| Molecular Weight | 122.17 g/mol | [4][5][6] |

| IUPAC Name | (1R)-1-pyridin-2-ylethanamine | [4] |

| Appearance | Colorless to light brown liquid | [5] |

| Boiling Point | 197–201°C | [1] |

| Density | 1.002 g/mL at 25°C | [1] |

| Synonyms | (R)-1-(2-Pyridyl)ethylamine, (R)-2-(1-Aminoethyl)pyridine |[7][8] |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Product

The synthesis of enantiomerically pure this compound is not a trivial process. It typically involves the initial synthesis of the racemic mixture followed by a highly specific chiral resolution step.

Synthesis of Racemic 1-Pyridin-2-yl-ethylamine

The most common laboratory-scale synthesis of the racemic precursor starts from 2-acetylpyridine.[9] A standard and effective method is reductive amination.

Workflow: Reductive Amination of 2-Acetylpyridine

Caption: Reductive amination workflow for racemic amine synthesis.

Protocol: Synthesis of Racemic 1-Pyridin-2-yl-ethylamine

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine in a suitable solvent such as methanol.

-

Imine Formation: Add an excess of an ammonia source, like ammonium acetate. Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon of the ketone.

-

Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. NaBH₃CN is chosen because it is mild enough not to reduce the ketone but is effective at reducing the protonated imine (iminium ion), minimizing side reactions.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Acidify the solution to protonate the product amine, making it water-soluble and allowing for the removal of unreacted starting material with an organic solvent wash.

-

Isolation: Basify the aqueous layer to deprotonate the amine, which can then be extracted into an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the racemic product.

Chiral Resolution: Isolating the (R)-Enantiomer

With the racemate in hand, the critical step is the separation of the enantiomers. Two effective, field-proven methods are diastereomeric salt formation and enzymatic kinetic resolution.

This classic but powerful technique relies on the differential physical properties (like solubility) of diastereomers. A highly effective published method involves the use of (4R)-camphorquinone and zinc chloride.[1]

Workflow: Chiral Resolution via Diastereomeric Zinc Complexes

Caption: Logical flow of the chiral resolution process.

Protocol: Diastereomeric Resolution [1]

-

Imine Formation: Condense the racemic amine with (4R)-camphorquinone. The chirality of the camphorquinone creates two different diastereomeric imines.

-

Zinc Coordination: React the resulting imine mixture with zinc chloride (ZnCl₂). This forms stable, coordinatively saturated diastereomeric complexes: dichloro{(1R,E)-PIC}zinc (RE-PIC-Zn) and dichloro{(1S,E)-PIC}zinc (SE-PIC-Zn).

-

Fractional Crystallization: The key to this method's success is the significant difference in cohesive energies between the pure diastereomers and the mixed crystals.[1] This drives a spontaneous segregation during fractional crystallization, allowing for the mechanical separation of the diastereopure crystals.

-

Hydrolysis: Perform acidic hydrolysis on the separated crystals to cleave the imine bond, releasing the enantiomerically pure amine.

Table 2: Performance Metrics of the Diastereomeric Resolution Method [1]

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Yield | 24.8% (combined) | 24.8% (combined) |

| Enantiomeric Excess (ee) | 99% | 98% |

EKR leverages the stereoselectivity of enzymes to modify one enantiomer faster than the other. Candida antarctica lipase B (CAL-B) is highly effective for the enantioselective acetylation of this amine.[1][10]

Protocol: Enzymatic Kinetic Resolution [1][10]

-

Setup: Dissolve the racemic amine in a suitable organic solvent (e.g., diisopropyl ether or ethyl acetate).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate.

-

Enzyme Addition: Introduce immobilized Candida antarctica lipase B (e.g., Novozym 435).

-

Reaction: The enzyme will preferentially catalyze the acetylation of one enantiomer (the (R)-enantiomer in this case) to form the (R)-amide, leaving the unreacted (S)-amine in the solution.[1][10]

-

Separation: Monitor the reaction to ~50% conversion. At this point, stop the reaction and separate the resulting (R)-amide from the unreacted (S)-amine using standard chromatographic techniques.

-

Hydrolysis: Hydrolyze the isolated (R)-amide to yield the desired (R)-amine with high enantiomeric purity.

Applications in Drug Discovery and Asymmetric Catalysis

The utility of this compound stems from its unique structural features, making it a valuable intermediate and ligand.

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing drugs targeting the central nervous system.[1][5] Its structure is found in potent and selective 5-HT1A receptor agonists, which have shown potential as antidepressant agents.[11] The pyridine moiety can act as a hydrogen bond acceptor and its basic nitrogen can form salts, improving the aqueous solubility and bioavailability of drug candidates.[2]

-

Asymmetric Catalysis: As a chiral bidentate ligand, it can coordinate with transition metals through both its pyridyl nitrogen and its aliphatic amino group.[1] This property is exploited in the development of chiral catalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical manufacturing.

-

Coordination Chemistry: The compound serves as a versatile ligand in the study of coordination chemistry and the development of novel materials with specific electronic or magnetic properties.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's purity and ensure laboratory safety.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][13] Avoid direct contact with skin, eyes, and clothing.[14]

-

Storage: The compound is air-sensitive.[1] It should be stored in a cool, dry, and well-ventilated place, away from direct sunlight.[8] Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1][8][14]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids to prevent hazardous reactions.[8][12][14]

Spectroscopic Characterization

Confirming the identity and purity of the final product is essential. While specific spectra are dependent on the instrument and conditions, the following are expected characterization methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The chiral environment should result in distinct signals, and the integration should match the expected number of protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight (122.17 g/mol ).

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (ee). Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching (pyridine ring).

The spectroscopic signature is also vital for identifying different polymorphic forms, which can have different physical properties and bioavailability.[15]

References

- 1. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H10N2 | CID 1084918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock [synblock.com]

- 7. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 9. 1-PYRIDIN-2-YL-ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (R)-1-Pyridin-2-yl-ethylamine: Properties, Analysis, and Applications in Drug Discovery

Abstract

(R)-1-Pyridin-2-yl-ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its unique structure, combining a stereogenic center adjacent to a pyridine ring, renders it a valuable building block for the synthesis of complex, biologically active molecules. The pyridine moiety can act as a hydrogen bond acceptor and a bioisosteric replacement for a phenyl ring, influencing a compound's solubility, metabolic stability, and target-binding affinity.[1] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, synthesis and chiral resolution strategies, analytical quality control methodologies, and key applications, with a focus on its role in drug discovery and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity and key physicochemical characteristics of this compound.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with an ethylamine group. The chiral center is located at the carbon atom bonded to both the pyridine ring and the amino group.

Caption: 2D structure of this compound.

Key Identifiers

Summarizing the key chemical identifiers ensures unambiguous communication and data retrieval in research and regulatory contexts.

| Identifier | Value | Source(s) |

| IUPAC Name | (1R)-1-pyridin-2-ylethanamine | [2] |

| CAS Number | 45695-03-2 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [2][3][4] |

| Molecular Weight | 122.17 g/mol | [2][3][4] |

| Canonical SMILES | CC(C1=CC=CC=N1)N | [5] |

| InChI | InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m1/s1 | [2] |

| InChIKey | PDNHLCRMUIGNBV-ZCFIWIBFSA-N | [2] |

Physicochemical Properties

These properties are critical for designing synthetic reactions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| Appearance | Colorless to light brown liquid | [3] |

| Purity | ≥95% (typically by NMR) | [3] |

| Monoisotopic Mass | 122.0844 Da | [2] |

| Storage | Store at 0-8 °C under an inert atmosphere | [3] |

Synthesis and Chiral Resolution

The stereospecificity of drug-target interactions necessitates the use of single enantiomers. Therefore, the efficient synthesis and, crucially, the resolution of chiral intermediates like 1-pyridin-2-yl-ethylamine are paramount.

Rationale for Enantiopurity

In drug development, one enantiomer of a chiral molecule is often responsible for the desired therapeutic effect, while the other may be inactive, less active, or even cause undesirable side effects. Utilizing an enantiopure building block like the (R)-isomer from the outset is a cornerstone of modern asymmetric synthesis, preventing the need for costly and complex chiral separations at later stages of a multi-step synthesis.

Chiral Resolution Strategies

Since the direct asymmetric synthesis of this compound can be complex, resolution of the racemate is a common and practical industrial approach. The choice of method depends on factors like cost, scalability, and desired enantiomeric excess (ee).

Caption: Key strategies for the chiral resolution of 1-pyridin-2-yl-ethylamine.

This protocol provides an example of enantioselective acetylation catalyzed by Candida antarctica lipase B (CAL-B), a robust and widely used enzyme in biotransformations.[6]

Causality: The enzyme's active site is chiral and preferentially binds one enantiomer of the amine over the other, leading to a much faster acylation rate for the preferred enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as an amide) from the slow-reacting or unreacted enantiomer (as the free amine).

Methodology:

-

Setup: In a dry flask, dissolve racemic 1-pyridin-2-yl-ethylamine (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).

-

Acylating Agent: Add an acylating agent, such as vinyl acetate (0.5-0.6 eq). Using a slight excess of the amine ensures that the reaction stops after one enantiomer has largely reacted.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B). The amount depends on the activity of the enzyme preparation.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to track the enantiomeric excess (ee) of the remaining amine and the formed amide.[7] The goal is to stop the reaction at approximately 50% conversion to maximize the yield and ee of both products.

-

Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation: The resulting mixture contains the unreacted (S)-amine and the (R)-acetamide. These can be separated by standard chromatographic techniques or acid-base extraction.

-

Hydrolysis (Optional): If the (R)-amine is the target, the separated (R)-acetamide can be hydrolyzed under acidic or basic conditions to yield the desired this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and enantiopurity of the material, which directly impacts the reproducibility of experiments and the quality of the final product.

Caption: Analytical workflow for quality control.

Structural Elucidation

-

NMR Spectroscopy: ¹H NMR is used to confirm the proton environment. Key signals include a quartet for the chiral proton, a doublet for the methyl group, and distinct aromatic signals for the pyridine ring.[8][9] ¹³C NMR confirms the number of unique carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be observed at m/z 123.10.[10]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching of the primary amine and C=N/C=C stretching of the pyridine ring.[11]

Protocol: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination

Causality: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for separating chiral amines.[12]

Methodology:

-

Column Selection: Start with a polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose.

-

Mobile Phase Screening (Normal Phase):

-

Prepare a primary mobile phase of Hexane/Isopropanol (90:10 v/v).

-

Add a basic additive, such as Diethylamine (DEA) at 0.1%, to the mobile phase. This is crucial as it deactivates acidic sites on the silica support and improves the peak shape of the basic amine analytes.[7]

-

Inject a sample of the racemic mixture.

-

-

Optimization:

-

If no separation is observed, systematically vary the ratio of the alcohol modifier (Isopropanol). Increasing the alcohol percentage generally decreases retention time.

-

If peaks are broad, adjust the concentration of the basic additive (0.05% to 0.2%).

-

Test other alcohol modifiers like ethanol if isopropanol is not effective.

-

-

Analysis:

-

Flow Rate: Set to a standard rate (e.g., 1.0 mL/min).

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Quantification: Once baseline separation is achieved, inject the (R)-enantiomer sample. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Applications in Research and Drug Development

The utility of this compound stems from its identity as a chiral "privileged scaffold," a molecular framework that can bind to multiple biological targets.

Intermediate in Pharmaceutical Synthesis

This amine is a key starting material for a wide range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3] Its derivatives have been investigated as potent and selective agonists for the 5-HT1A serotonin receptor, which is a target for treating depression and anxiety.[13]

Caption: Role as a foundational block in API synthesis.

Ligand in Coordination Chemistry

The pyridine nitrogen and the primary amine group make this compound an effective bidentate ligand. It can coordinate with metal centers to form chiral catalysts used in asymmetric synthesis, transferring its chirality to the products of a catalyzed reaction.[3][14]

Handling and Storage

Proper handling is essential for maintaining the quality and ensuring the safety of personnel.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[15] Recommended storage temperature is between 0-8 °C.[3] Keep away from oxidizing agents and acids.[15]

-

Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical intermediate; it is a high-value, enabling tool for researchers and drug development professionals. Its defined stereochemistry, coupled with the versatile pyridine moiety, makes it a privileged component in the design of novel therapeutics. A thorough understanding of its properties, analytical methodologies, and resolution techniques, as detailed in this guide, is critical for leveraging its full potential in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H10N2 | CID 1084918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock [synblock.com]

- 5. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Pyrilamine [webbook.nist.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-PYRIDIN-2-YL-ETHYLAMINE CAS#: 42088-91-5 [amp.chemicalbook.com]

- 15. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

A-In-Depth Technical Guide to the Synthesis of (R)-1-Pyridin-2-yl-ethylamine

Abstract

(R)-1-Pyridin-2-yl-ethylamine is a pivotal chiral building block in contemporary pharmaceutical and materials science. Its unique structural motif, featuring a stereocenter adjacent to a pyridine ring, imparts valuable properties to a wide range of biologically active molecules and chiral ligands. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this enantiomerically pure amine. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis and classical resolution techniques, offering researchers and drug development professionals a robust framework for selecting and implementing the most suitable protocol for their specific needs.

Introduction: The Significance of this compound

Chiral amines are integral components of a vast array of pharmaceuticals and agrochemicals. The stereochemistry of these amines often dictates their biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents and as a versatile ligand in asymmetric catalysis.[1] Its pyridine moiety can engage in hydrogen bonding and metal coordination, while the chiral ethylamine fragment provides a specific three-dimensional orientation essential for molecular recognition.

The synthesis of enantiomerically pure this compound presents a notable challenge due to the proximity of the nitrogen atom to the stereocenter, which can influence the stereochemical outcome of synthetic transformations. This guide will explore the two primary approaches to obtaining the desired (R)-enantiomer: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Strategic Approaches to Enantioselective Synthesis

The preparation of this compound can be broadly categorized into two main strategies:

-

Asymmetric Synthesis: This approach involves the creation of the chiral center in an enantioselective manner, starting from a prochiral substrate. The most common precursor for this strategy is 2-acetylpyridine.

-

Resolution of Racemic 1-Pyridin-2-yl-ethylamine: This classic method involves the preparation of a racemic mixture of the amine, followed by separation of the enantiomers. This is typically achieved through diastereoselective crystallization or kinetic resolution.

The choice between these strategies depends on factors such as the desired scale of the synthesis, the availability of chiral catalysts or resolving agents, and the required level of enantiomeric purity.

Caption: Overview of the primary synthetic strategies.

Asymmetric Synthesis via Catalytic Reduction

The most direct route to this compound is the asymmetric reduction of the prochiral ketone, 2-acetylpyridine. This transformation can be achieved through catalytic hydrogenation, transfer hydrogenation, or hydrosilylation, employing a chiral catalyst to induce enantioselectivity.[2][3]

Asymmetric Hydrogenation

Asymmetric hydrogenation involves the direct addition of hydrogen gas across the carbonyl double bond of 2-acetylpyridine in the presence of a chiral transition metal catalyst. Rhodium-based catalysts, in particular, have shown excellent performance in this reaction.[4]

Mechanism Insight: The enantioselectivity arises from the coordination of the 2-acetylpyridine to the chiral metal complex, which creates a chiral environment around the carbonyl group. The hydride is then delivered to one face of the carbonyl, leading to the preferential formation of one enantiomer of the resulting alcohol. Subsequent conversion of the alcohol to the amine yields the desired product.

Protocol Example: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Acetylpyridine

A representative procedure involves the use of a rhodium catalyst bearing a chiral bisphosphine ligand, such as BINAP.

Materials:

-

2-Acetylpyridine

-

[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

-

(R)-BINAP

-

Methanol (degassed)

-

Hydrogen gas (high pressure)

-

Standard glassware for air-sensitive reactions

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a reaction vessel with [Rh(COD)2]BF4 and (R)-BINAP in degassed methanol.

-

Stir the mixture at room temperature to form the active catalyst.

-

Add 2-acetylpyridine to the catalyst solution.

-

Transfer the reaction vessel to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

The resulting chiral alcohol, (R)-1-(pyridin-2-yl)ethanol, can then be converted to this compound through standard methods such as a Mitsunobu reaction followed by hydrolysis or by conversion to a tosylate and subsequent displacement with an amine source.

Data Summary: Asymmetric Hydrogenation of 2-Acetylpyridine

| Catalyst System | Ligand | Solvent | H2 Pressure (atm) | Temp (°C) | ee (%) | Reference |

| [Rh(COD)Binapine]BF4 | Binapine | Toluene | 50 | 50 | up to 99 | [4] |

Resolution of Racemic 1-Pyridin-2-yl-ethylamine

An alternative and widely used approach is the resolution of a racemic mixture of 1-pyridin-2-yl-ethylamine. This can be achieved through several methods, with diastereoselective crystallization and enzymatic kinetic resolution being the most prominent.

Diastereoselective Crystallization

This classical resolution technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Causality of Separation: The formation of diastereomeric salts introduces a second chiral center, leading to two distinct compounds with different crystal lattice energies. This difference in energy translates to a difference in solubility, enabling the less soluble diastereomer to crystallize out of the solution, leaving the more soluble one behind.

Protocol Example: Resolution with L-Tartaric Acid

Materials:

-

Racemic 1-pyridin-2-yl-ethylamine

-

L-Tartaric acid

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Dissolve racemic 1-pyridin-2-yl-ethylamine in methanol.

-

In a separate flask, dissolve an equimolar amount of L-tartaric acid in methanol, heating gently if necessary.

-

Slowly add the L-tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline solid by filtration and wash with a small amount of cold methanol. This solid is the diastereomeric salt of this compound and L-tartaric acid.

-

The enantiomeric purity of the amine can be enhanced by recrystallization.

-

To recover the free amine, treat the diastereomeric salt with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over a suitable drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for diastereoselective crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of the racemic amine.[6][7] Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer at a much faster rate than the other.

Mechanism Insight: The enzyme's active site is chiral and will preferentially bind one enantiomer of the amine, facilitating its acylation. The other enantiomer, being a poor fit for the active site, reacts much more slowly. This rate difference allows for the separation of the unreacted amine from the acylated product.

Protocol Example: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 1-pyridin-2-yl-ethylamine

-

An acylating agent (e.g., ethyl acetate)

-

Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)

-

An organic solvent (e.g., toluene)

-

Standard laboratory glassware

Procedure:

-

Dissolve racemic 1-pyridin-2-yl-ethylamine and the acylating agent in the organic solvent.

-

Add the immobilized lipase to the solution.

-

Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by techniques such as chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining amine and the acylated product.

-

Filter off the immobilized enzyme (which can often be reused).

-

Separate the unreacted (R)-amine from the acylated (S)-amine by extraction or chromatography. For instance, the acylated amine can be separated from the unreacted amine by washing with an acidic aqueous solution, which will protonate and extract the unreacted amine.

-

Basification of the aqueous layer and extraction will yield the enantiomerically enriched this compound.

Data Summary: Enzymatic Kinetic Resolution

| Enzyme | Acylating Agent | Solvent | Conversion (%) | ee (%) of (S)-amine | ee (%) of (R)-amide | Reference |

| Candida antarctica lipase B (CAL-B) | Ethyl acetate | Ethyl acetate | 47-50 | 90 | 66 | [8] |

Conclusion

The synthesis of enantiomerically pure this compound is a well-established yet continually evolving field. Both asymmetric synthesis and resolution of the racemate offer viable pathways to this important chiral building block. The choice of method will be dictated by the specific requirements of the research or development program. Asymmetric hydrogenation provides a more direct and atom-economical route, while diastereoselective crystallization remains a robust and scalable classical method. Enzymatic kinetic resolution offers a green and highly selective alternative. By understanding the principles and practicalities of each approach, researchers can confidently select and implement the optimal protocol for their synthetic needs.

References

- 1. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 7. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-Pyridin-2-yl-ethylamine

Abstract

(R)-1-Pyridin-2-yl-ethylamine is a pivotal chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the biological activity and efficacy of the final drug products. This comprehensive technical guide provides an in-depth analysis of the principal methodologies for the enantioselective synthesis of this compound, designed for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of protocols to offer a critical evaluation of the underlying chemical principles, process parameters, and practical considerations for each synthetic strategy. We will explore cutting-edge techniques in asymmetric catalysis and biocatalysis, presenting detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in the rational design and optimization of synthetic routes to this vital chiral amine.

Introduction: The Significance of Chiral Pyridylethylamines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The pyridine moiety, in particular, is a common feature in medicinal chemistry due to its ability to engage in hydrogen bonding and its unique electronic properties. The enantiomeric purity of these compounds is of paramount importance, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This compound serves as a critical synthon for a range of therapeutic agents, making its efficient and stereocontrolled synthesis a topic of considerable interest in both academic and industrial research.[6][7]

This guide will focus on the most effective and widely employed strategies for the enantioselective synthesis of this compound, with a particular emphasis on:

-

Asymmetric Reductive Amination: A direct and atom-economical approach to chiral amines from prochiral ketones.

-

Asymmetric Hydrogenation of Imines: A powerful and versatile method for the stereoselective reduction of C=N double bonds.

-

Biocatalysis with Transaminases: A green and highly selective enzymatic approach for the synthesis of chiral amines.

Each section will provide a detailed exposition of the methodology, including a discussion of the reaction mechanism, a step-by-step experimental protocol, and a summary of key performance indicators such as yield and enantiomeric excess.

Asymmetric Reductive Amination: A Direct Approach to Chirality

Direct asymmetric reductive amination (DARA) has emerged as a highly efficient strategy for the synthesis of chiral amines, as it combines the formation of a C-N bond and the creation of a stereocenter in a single synthetic operation.[8][9] This approach typically involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium complexes bearing chiral ligands have proven to be particularly effective catalysts for the asymmetric reductive amination of a wide range of ketones, including 2-acetylpyridine derivatives.[6]

Mechanism of Iridium-Catalyzed Asymmetric Reductive Amination:

The catalytic cycle is believed to proceed through the following key steps:

-

Coordination: The iridium catalyst coordinates to the 2-acetylpyridine substrate.

-

Imine Formation: The ketone reacts with an amine source (e.g., an aniline) to form an imine intermediate, which remains coordinated to the iridium center.

-

Asymmetric Hydride Transfer: A hydride, typically from a hydrogen source, is transferred to the prochiral imine carbon in a stereocontrolled manner, directed by the chiral ligand on the iridium catalyst.

-

Product Release: The resulting chiral amine product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Figure 1: Catalytic cycle for Iridium-catalyzed asymmetric reductive amination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination of 2-Acetylpyridine

The following is a representative protocol based on literature procedures.[6]

Materials:

-

[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

Chiral ligand (e.g., a chiral phosphine-oxazoline ligand)

-

2-Acetylpyridine

-

Aniline (or other amine source)

-

Anhydrous solvent (e.g., mesitylene)

-

Hydrogen source (e.g., H₂)

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and the chiral ligand in the specified molar ratio.

-

Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to generate the active catalyst.

-

2-Acetylpyridine and the aniline are added to the reaction vessel.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The reaction is stirred at the specified temperature and pressure for the required time.

-

Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation: Iridium-Catalyzed Asymmetric Reductive Amination

| Entry | 2-Acylpyridine Substrate | Amine Source | Yield (%) | ee (%) | Reference |

| 1 | 2-Acetylpyridine | p-Anisidine | 97 | 95 | [6] |

| 2 | 2-Acetyl-6-methylpyridine | p-Anisidine | 95 | 93 | [6] |

| 3 | 2-Acetyl-5-fluoropyridine | p-Anisidine | 92 | 94 | [6] |

Asymmetric Hydrogenation of Imines: A Versatile Reduction Strategy

Asymmetric hydrogenation of prochiral imines is a powerful and widely used method for the synthesis of chiral amines.[10][11][12] This two-step approach involves the initial formation of an imine from 2-acetylpyridine and an amine, followed by the stereoselective reduction of the C=N bond using a chiral catalyst.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of a broad range of ketimines.[2][4][8]

Mechanism of Ruthenium-Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru-catalyzed asymmetric hydrogenation of imines is generally believed to involve the following steps:

-

Catalyst Activation: The precatalyst is activated, often under basic conditions, to form a catalytically active ruthenium hydride species.

-

Substrate Coordination: The imine substrate coordinates to the ruthenium center.

-

Hydride Insertion: The hydride is inserted into the C=N bond of the imine in a stereoselective manner, dictated by the chiral environment of the ligand.

-

Product Dissociation: The resulting chiral amine product dissociates from the metal center, regenerating the active catalyst.

Figure 2: Catalytic cycle for Ruthenium-catalyzed asymmetric hydrogenation of an imine.

Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylpyridine N-Benzylimine

This protocol is a representative example based on established procedures.

Materials:

-

2-Acetylpyridine N-benzylimine (prepared from 2-acetylpyridine and benzylamine)

-

Ru(OAc)₂((S)-BINAP) or a similar chiral ruthenium catalyst

-

Ammonium trifluoroacetate

-

Solvent (e.g., methanol)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with the 2-acetylpyridine N-benzylimine, the chiral ruthenium catalyst, and ammonium trifluoroacetate.

-

The autoclave is sealed, and the atmosphere is replaced with hydrogen gas.

-

The reaction is stirred at the specified temperature and hydrogen pressure for the designated time.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully vented.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the N-benzyl protected chiral amine.

-

The benzyl protecting group can be removed by standard procedures (e.g., hydrogenolysis) to afford the free this compound.

Data Presentation: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines

| Entry | Substrate | Conversion (%) | ee (%) | Reference |

| 1 | 2-Acetyl-6-phenylpyridine | >99 | >99.9 | [2][8] |

| 2 | 2-Acetyl-6-methylpyridine | >99 | >99.9 | [2][8] |

| 3 | 2-Acetyl-6-chloropyridine | >99 | >99.9 | [2][8] |

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[5][13][14] Enzymes, such as transaminases, offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[1][3][15][16][17][18]

Transaminase-Catalyzed Synthesis

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[16] They can be employed in two main modes for the synthesis of this compound:

-

Kinetic Resolution: An (S)-selective transaminase can be used to selectively deaminate the (S)-enantiomer from a racemic mixture of 1-pyridin-2-yl-ethylamine, leaving the desired (R)-enantiomer in high enantiomeric excess.

-

Asymmetric Synthesis: An (R)-selective transaminase can directly convert 2-acetylpyridine into this compound using an amino donor such as isopropylamine.

Mechanism of Transaminase-Catalyzed Amination:

The reaction proceeds via a "ping-pong" mechanism involving two half-reactions:

-

First Half-Reaction: The amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-byproduct.

-

Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (2-acetylpyridine), generating the chiral amine product and regenerating the PLP-bound enzyme.

Figure 3: Ping-pong mechanism of a transaminase-catalyzed reaction.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

The following is a general protocol for the asymmetric synthesis of this compound using an (R)-selective transaminase.

Materials:

-

(R)-selective transaminase (lyophilized powder or immobilized)

-

2-Acetylpyridine

-

Isopropylamine (amino donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

-

A reaction vessel is charged with the buffer solution and PLP.

-

The (R)-selective transaminase is added and allowed to dissolve or suspend.

-

A solution of 2-acetylpyridine in a minimal amount of co-solvent (if necessary) is added.

-

The amino donor, isopropylamine, is added to start the reaction.

-

The reaction mixture is incubated at the optimal temperature for the enzyme with gentle agitation.

-

The progress of the reaction is monitored by a suitable analytical method (e.g., HPLC).

-

Upon completion, the enzyme is removed by centrifugation or filtration.

-

The aqueous phase is basified and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried and concentrated to afford the crude product, which can be further purified if necessary.

Data Presentation: Transaminase-Catalyzed Synthesis of Chiral Amines

| Entry | Substrate | Transaminase | Conversion (%) | ee (%) | Reference | |---|---|---|---|---| | 1 | Pro-sitagliptin ketone | Engineered (R)-selective TA | 92 | >99 |[18] | | 2 | (R)-1-Boc-3-aminopiperidine precursor | Evolved TA | >99 | >99 |[16] | | 3 | Racemic mexiletine (kinetic resolution) | ω-Transaminase | ~50 | >99 |[19] |

Comparative Analysis and Future Outlook

Each of the discussed methodologies offers distinct advantages and disadvantages for the enantioselective synthesis of this compound.

| Method | Advantages | Disadvantages |

| Asymmetric Reductive Amination | - High atom economy- Direct, one-pot procedure- High yields and enantioselectivities | - Requires precious metal catalysts- May require optimization of ligands and conditions |

| Asymmetric Hydrogenation of Imines | - Well-established and reliable- High enantioselectivities achievable- Broad substrate scope | - Two-step process (imine formation and reduction)- Potential for catalyst poisoning by the pyridine nitrogen |

| Biocatalysis (Transaminases) | - Environmentally benign ("green")- Extremely high enantioselectivity- Mild reaction conditions | - Enzyme stability and cost can be a concern- Substrate scope may be limited for wild-type enzymes- Equilibrium considerations may require process optimization |

The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and catalysts. For laboratory-scale synthesis, all three methods are viable and can provide the target compound in high enantiomeric purity. For industrial-scale production, biocatalysis is becoming increasingly attractive due to its sustainability and potential for cost-effectiveness, as demonstrated by the successful implementation of transaminases in the manufacturing of other chiral amines.[1][15]

Future research in this area will likely focus on the development of more active and robust non-precious metal catalysts for asymmetric reductive amination and hydrogenation, as well as the continued engineering of transaminases with broader substrate scopes and improved process stability. The integration of these advanced synthetic methods will undoubtedly continue to play a crucial role in the efficient and sustainable production of chiral pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajpamc.com [ajpamc.com]

- 4. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselective synthesis of (R)-(+)−1-(1-naphthyl)ethylamine by ω-amine transaminase immobilized on amino modified mul… [ouci.dntb.gov.ua]

Physical and chemical properties of chiral pyridylethylamines

An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Pyridylethylamines

Abstract

Chiral 1-(pyridyl)ethylamines are a class of organic compounds of significant interest in stereochemistry and the broader chemical sciences. Their unique structural motif, featuring a stereogenic center directly attached to both a pyridine ring and an amino group, imparts a valuable combination of properties. This guide provides a comprehensive overview of the synthesis, resolution, and detailed physicochemical characterization of these molecules, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into their spectroscopic and chiroptical properties, crystallographic analysis, and their applications as resolving agents and ligands in asymmetric catalysis.

Introduction

Chiral 1-(pyridyl)ethylamines, encompassing the 1-(2-pyridyl)ethyl-, 1-(3-pyridyl)ethyl-, and 1-(4-pyridyl)ethyl- isomers, are privileged scaffolds in modern chemistry. Their importance stems from their bifunctional nature: the basic nitrogen of the pyridine ring and the primary amino group can both coordinate to metal centers, making them excellent ligands for asymmetric catalysis. Furthermore, the primary amine functionality allows for the straightforward formation of amides, imines, and other derivatives, opening avenues for their use as chiral building blocks in pharmaceutical synthesis and as effective chiral resolving agents. Understanding their fundamental physical and chemical properties is paramount to leveraging their full potential.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(pyridyl)ethylamines is a critical first step for their application. While asymmetric synthesis routes exist, the most common and industrially scalable approach involves the resolution of a racemic mixture.

Racemic Synthesis

A common method for synthesizing racemic 1-(pyridyl)ethylamines is the Leuckart reaction. This involves the reductive amination of the corresponding acetylpyridine (2-acetylpyridine, 3-acetylpyridine, or 4-acetylpyridine) using formamide or ammonium formate.

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving racemic 1-(pyridyl)ethylamines is through the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid, a readily available and inexpensive chiral carboxylic acid, is frequently employed for this purpose.

The principle of this resolution is based on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid. For example, reacting (±)-1-(pyridin-4-yl)ethan-1-amine with (+)-tartaric acid will yield two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different physical properties, most notably their solubility in a given solvent system. This difference allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-1-(Pyridin-4-yl)ethan-1-amine with (+)-Tartaric Acid

-

Salt Formation: Dissolve one equivalent of racemic 1-(pyridin-4-yl)ethan-1-amine in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve one equivalent of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Isolation: Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to deprotonate the amine.

-

Extraction: Extract the liberated free amine into an organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Diagram: Workflow for Chiral Resolution

Caption: Workflow for the resolution of a racemic amine.

Physicochemical Properties

The physical and chemical properties of chiral pyridylethylamines are fundamental to their characterization and application.

Physical Properties

The enantiomers of a chiral compound have identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral entities, including plane-polarized light, differs.

| Property | Value |

| (R)-(+)-1-(3-Pyridyl)ethylamine | |

| Boiling Point | 94-96 °C at 12 mmHg |

| Specific Rotation, [α]²⁰_D | +39° (neat) |

| (S)-(-)-1-(3-Pyridyl)ethylamine | |

| Boiling Point | 94-96 °C at 12 mmHg |

| Specific Rotation, [α]²⁰_D | -39° (neat) |

Note: Specific rotation values can vary with solvent and concentration.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chiral pyridylethylamines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. In an achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, separate signals for the enantiomers can often be observed, allowing for the determination of enantiomeric excess.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C=N and C=C stretching vibrations of the pyridine ring (around 1600-1400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chiroptical Properties

Chiroptical properties are those that arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light.

-

Optical Rotation: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. This is quantified by the specific rotation, [α].

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. It provides information about the stereochemistry of the molecule and can be particularly useful for studying the conformation of chiral molecules in solution.

Crystallography

X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. The crystal structure of the diastereomeric salt formed between (S)-(-)-1-(pyridin-2-yl)ethylamine and (R)-(+)-mandelic acid has been reported, confirming the absolute stereochemistry of the amine. The analysis of the crystal packing can also provide insights into the intermolecular interactions that govern the resolution process.

Applications

The unique properties of chiral pyridylethylamines have led to their use in a variety of applications.

Chiral Resolving Agents

As demonstrated, their ability to form diastereomeric salts with chiral acids and alcohols makes them effective resolving agents for these classes of compounds.

Ligands in Asymmetric Catalysis

Chiral pyridylethylamines are precursors to a wide range of chiral ligands for asymmetric catalysis. For example, they can be used to synthesize chiral Schiff base ligands, which have been successfully employed in reactions such as the asymmetric cyanation of aldehydes. The pyridine nitrogen and the imine nitrogen can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Diagram: Application in Asymmetric Catalysis

Caption: Synthesis of a chiral ligand and its use in catalysis.

Conclusion

Chiral 1-(pyridyl)ethylamines are versatile and valuable molecules in stereochemistry. Their straightforward synthesis and resolution, coupled with their useful physicochemical properties, have established them as important tools for both academic research and industrial applications. A thorough understanding of their properties, as outlined in this guide, is essential for their effective use in the development of new asymmetric syntheses, pharmaceuticals, and functional materials.

An In-depth Technical Guide to the Racemic Mixture Resolution of 1-Pyridin-2-yl-ethylamine

Introduction: The Significance of Chiral 1-Pyridin-2-yl-ethylamine

1-Pyridin-2-yl-ethylamine is a crucial chiral building block in modern medicinal chemistry and asymmetric synthesis. Its pyridine and ethylamine moieties provide versatile handles for constructing complex molecular architectures. As with many chiral molecules, often only one enantiomer of a drug is responsible for the desired physiological effect, making the separation of racemic mixtures a critical process in the pharmaceutical industry.[1] This guide provides an in-depth exploration of the primary methodologies for resolving racemic 1-Pyridin-2-yl-ethylamine, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Diastereomeric Salt Crystallization: The Classical Approach

The formation of diastereomeric salts is a robust and widely employed technique for resolving racemic amines.[2][3] This method leverages the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[4]

Causality of Experimental Choices: Why Tartaric Acid?

For the resolution of basic amines like 1-Pyridin-2-yl-ethylamine, chiral carboxylic acids are the resolving agents of choice.[2] L-(+)-Tartaric acid is a particularly effective and commonly used resolving agent due to its ready availability from natural sources, low cost, and the often significant differences in the solubility of the diastereomeric salts it forms with racemic amines.[3][4] The differing spatial arrangements of the functional groups in the (R)- and (S)-amine enantiomers lead to distinct lattice packing and intermolecular interactions in the resulting diastereomeric tartrate salts, directly influencing their crystallization behavior.

Experimental Workflow: Diastereomeric Salt Crystallization

Figure 1: Workflow for diastereomeric salt resolution.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a self-validating system, where the success of each step is confirmed by the physical properties of the intermediates and the final product.

-

Dissolution of Resolving Agent: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve L-(+)-tartaric acid in methanol with heating. The amount of methanol should be sufficient to fully dissolve the tartaric acid at reflux temperature.

-

Addition of Racemic Amine: Slowly add racemic 1-Pyridin-2-yl-ethylamine to the heated tartaric acid solution. An exothermic reaction is expected.[3]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization of the less soluble diastereomeric salt. The formation of prism-shaped crystals should be observed.[3]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a 50% aqueous solution of sodium hydroxide until the salt is completely dissolved and the solution is strongly basic.[3] This will regenerate the free amine, which is insoluble in the aqueous layer.

-

Extraction: Extract the liberated amine with an appropriate organic solvent, such as dichloromethane or diethyl ether.

-

Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-Pyridin-2-yl-ethylamine.

-

Analysis of Enantiomeric Excess (ee): Determine the enantiomeric purity of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

| Parameter | Value/Condition | Rationale |

| Resolving Agent | L-(+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities.[4] |

| Solvent | Methanol | Good solvent for both reactants, allows for differential crystallization.[4] |

| Cooling | Slow cooling to RT, then ice bath | Promotes the formation of well-defined crystals and maximizes yield. |

| Base for Liberation | 50% NaOH (aq) | Strong base to deprotonate the ammonium salt and regenerate the free amine.[3] |

Part 2: Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers.[5] This technique relies on the ability of enzymes, typically lipases, to catalyze a reaction (e.g., acylation) at a much higher rate for one enantiomer over the other.[6] This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated.

Causality of Experimental Choices: Why Lipases and Acyl Donors?

Lipases, such as Candida antarctica lipase B (CALB), are widely used in EKR due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[6] The choice of the acyl donor is critical for the success of the resolution.[6] Activated esters like ethyl methoxyacetate are often preferred over simpler esters like ethyl acetate because they increase the rate of acylation and can improve enantioselectivity.[6]

Experimental Workflow: Enzymatic Kinetic Resolution

Figure 2: Workflow for enzymatic kinetic resolution.

Detailed Protocol: Lipase-Catalyzed Acylation

-

Reaction Setup: In a dry flask, dissolve racemic 1-Pyridin-2-yl-ethylamine in an appropriate organic solvent (e.g., heptane or THF).[5][6]

-

Addition of Reagents: Add the acyl donor (e.g., ethyl methoxyacetate) and a non-nucleophilic base such as triethylamine to the solution.[6]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CALB immobilized on a macroporous acrylic resin) to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 35-45 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.[6]

-

Reaction Quenching: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

-

Separation: Separate the resulting acylated amine from the unreacted amine using standard techniques such as column chromatography or acid-base extraction.

-

Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine if desired, typically under acidic or basic conditions.

| Parameter | Value/Condition | Rationale |

| Enzyme | Candida antarctica Lipase B (CALB) | High enantioselectivity for a wide range of amines.[6] |

| Acyl Donor | Ethyl Methoxyacetate | Activated ester that increases reaction rate and selectivity.[6] |

| Solvent | Heptane, THF | Provides a non-aqueous environment where lipases are active.[5][6] |

| Monitoring | Chiral HPLC | Essential for stopping the reaction at ~50% conversion to maximize ee for both components. |

Part 3: Analytical Validation: Chiral HPLC

The determination of enantiomeric excess is a non-negotiable step in any resolution process. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its accuracy, sensitivity, and reliability.[7][8]

Causality of Experimental Choices: Chiral Stationary Phases

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds, including primary amines.[8] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP).

-

Mobile Phase Screening:

-

Optimization:

-

Solvent Ratio: Adjust the ratio of the polar modifier (alcohol) to the non-polar solvent (hexane) to optimize retention time and resolution.

-

Additive Concentration: Vary the concentration of the basic additive to minimize peak tailing.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.[9]

-

-

Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1, Chiralcel OD-H) | Broad applicability for chiral amine separations.[10] |

| Mobile Phase | Hexane/Ethanol + 0.1% DEA | Common normal-phase conditions for good selectivity.[9] |

| Detector | UV at 254 nm | Pyridine ring provides strong UV absorbance.[9] |

| Flow Rate | 1.0 - 2.0 mL/min | Standard analytical flow rates.[9] |

Conclusion

The resolution of racemic 1-Pyridin-2-yl-ethylamine is a well-established process with multiple effective strategies. Diastereomeric salt crystallization with tartaric acid offers a cost-effective and scalable classical method, while enzymatic kinetic resolution provides a highly selective and "green" alternative. The choice of method will depend on factors such as the desired scale of the separation, cost considerations, and the available equipment. In all cases, rigorous analytical validation by chiral HPLC is paramount to ensure the enantiomeric purity of the final product.

References

- 1. Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 c ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00523D [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: (R)-1-Pyridin-2-yl-ethylamine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Pyridin-2-yl-ethylamine is a potent chiral ligand and building block extensively utilized in asymmetric catalysis.[1][2] Its bidentate nature, arising from the sp² nitrogen of the pyridine ring and the sp³ nitrogen of the ethylamine side chain, allows it to form stable and stereochemically well-defined complexes with a variety of transition metals, particularly ruthenium.[3][4] These complexes are highly effective catalysts for a range of enantioselective transformations, most notably the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[5][6][7] This document provides an in-depth guide to the application of this compound in this key reaction, detailing the mechanistic rationale, providing a validated experimental protocol, and summarizing expected outcomes for drug development and fine chemical synthesis.

Introduction: The Power of Chiral Pyridyl Ligands

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer chiral molecules, which are fundamental to the pharmaceutical and agrochemical industries.[8][9][10] The efficacy of these reactions hinges on the design of the chiral catalyst, where the ligand plays the pivotal role of transferring stereochemical information to the substrate.

This compound belongs to a privileged class of N,N-bidentate ligands. Its key features include:

-

Defined Chirality: The (R)-stereocenter dictates the facial selectivity of substrate binding.

-

Bidentate Coordination: It forms a stable five-membered chelate ring with metal centers, creating a rigid and predictable catalytic environment.

-

Tunable Electronics: The pyridine ring can be substituted to modulate the electronic properties of the metal center, influencing catalytic activity.

-

N-H Functionality: The secondary amine proton is crucial for the "bifunctional" mechanism in transfer hydrogenation, acting as a proton donor in the catalytic cycle.[8][11]

These attributes make it a highly effective partner for ruthenium in forming Noyori-type catalysts, which operate via a metal-ligand cooperative mechanism for the reduction of carbonyls and imines.[5][8]

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is one of the most vital transformations in chemical synthesis.[6][7][12] Ruthenium complexes of this compound are exceptionally proficient in this area, using benign hydrogen sources like isopropanol or a formic acid/triethylamine mixture.[5][6]

Mechanistic Rationale & Causality

The catalytic cycle, often referred to as the Noyori-Ikariya mechanism, is a concerted, outer-sphere process.[8][13] The key to its efficiency and selectivity lies in the bifunctional nature of the catalyst.

-

Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene complex, reacts with a base (e.g., from the isopropanol/alkoxide equilibrium) to form the active 18-electron ruthenium-hydride species.

-

Transition State Assembly: The ketone substrate approaches the ruthenium-hydride. The stereoselectivity is governed by a six-membered pericyclic transition state.[8] The arene ligand on the ruthenium center engages in a stabilizing CH/π interaction with the aryl group of the ketone, orienting it for hydride delivery to a specific face.[5][13]

-

Hydride Transfer: The hydride on the ruthenium and the proton on the amine ligand are transferred to the ketone's carbonyl carbon and oxygen, respectively, in a concerted fashion.

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron ruthenium-amide complex is regenerated. It then reacts with the hydrogen source (isopropanol) to reform the active ruthenium-hydride, completing the cycle.

This precise choreography within the chiral pocket of the catalyst ensures high enantiomeric excess (e.e.) in the final product.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Noyori-type catalytic cycle for ATH of ketones.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a representative procedure for the ATH of acetophenone to (R)-1-phenylethanol using an in situ generated catalyst from [{RuCl₂(p-cymene)}₂] and this compound.

Materials:

-

[{RuCl₂(p-cymene)}₂] (Ruthenium(II) p-cymene chloride dimer)

-

This compound (≥98% e.e.)

-

Acetophenone (reagent grade, freshly distilled)

-

2-Propanol (IPA, anhydrous)

-

Potassium tert-butoxide (KOtBu)

-

Nitrogen or Argon gas supply (for inert atmosphere)

-

Standard Schlenk line glassware

Procedure:

-

Catalyst Preparation (In Situ):

-

In a nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add [{RuCl₂(p-cymene)}₂] (3.1 mg, 0.005 mmol, 0.5 mol%).

-

Add this compound (2.4 mg, 0.02 mmol, 2.0 mol%).

-

Add 5 mL of anhydrous 2-propanol.

-

Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation. Causality Note: This pre-stirring step is crucial for the formation of the monomeric Ru-ligand pre-catalyst.

-

-

Reaction Execution:

-

To the catalyst solution, add acetophenone (120 mg, 1.0 mmol, 1.0 equiv).

-